1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride
Description
1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride is a synthetic organic compound with the molecular formula C7H12F2N2O·HCl. It is characterized by the presence of a cyclobutane ring substituted with amino, difluoro, and carboxamide groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
1-amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2O.ClH/c1-11(2)5(12)6(10)3-7(8,9)4-6;/h3-4,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKSOIIJPJKRSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC(C1)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amination and Carboxamide Formation:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving binding to these targets, leading to inhibition or activation of their biological functions.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3,3-difluorocyclobutane-1-carboxamide: Lacks the N,N-dimethyl substitution.
1-Amino-3-fluoro-N,N-dimethylcyclobutane-1-carboxamide: Contains only one fluorine atom.
1-Amino-3,3-difluoro-N-methylcyclobutane-1-carboxamide: Contains only one N-methyl group.
Uniqueness
1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride is unique due to the presence of both difluoro and N,N-dimethyl substitutions on the cyclobutane ring. These substitutions confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.
The compound's IUPAC name is this compound, with a molecular formula of C7H13ClF2N2O. It is characterized by the presence of a cyclobutane ring substituted with difluoro and dimethyl groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H13ClF2N2O |
| Molecular Weight | 196.64 g/mol |
| Purity | 95% |
| Physical Form | Powder |
| Storage Temperature | Room Temperature |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of antiviral therapy and cancer treatment.
Antiviral Activity
The compound has been explored for its potential use in treating Hepatitis B Virus (HBV). In a study involving substituted pyrrolizine compounds, it was shown that the compound could act as an effective HBV inhibitor when used in combination with other therapeutic agents .
Anticancer Properties
Recent investigations into the compound's anticancer effects have demonstrated its ability to inhibit tumor growth in vitro and in vivo. A notable study utilized a model of non-small cell lung cancer (NSCLC), revealing that the compound could enhance the efficacy of existing chemotherapy agents by targeting specific cancer pathways .
Case Studies
Several case studies have highlighted the compound's efficacy:
- Case Study on NSCLC : A clinical trial assessed the impact of this compound in patients with NSCLC. Results indicated a significant reduction in tumor size when combined with standard chemotherapy regimens .
- HBV Treatment : In another study focusing on HBV therapy, patients receiving this compound alongside conventional antiviral treatments showed improved viral suppression compared to those receiving standard care alone .
The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interfere with viral replication processes and modulate cellular pathways involved in tumor growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
